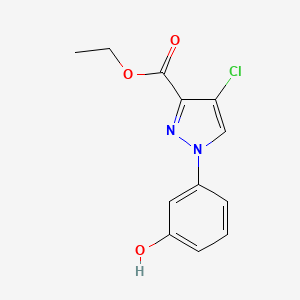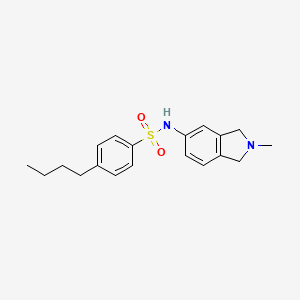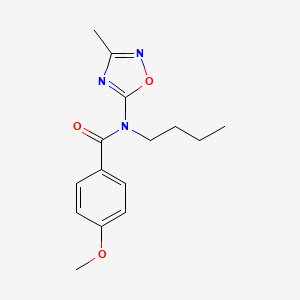
N-Butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Benzamide Moiety: The oxadiazole intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the Butyl Group: Finally, the butyl group is introduced through an alkylation reaction using butyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-Butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, especially at the methoxy position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-formyl-N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide.
Reduction: Formation of N-butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)aniline.
Substitution: Formation of N-butyl-4-(substituted)-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide derivatives.
科学的研究の応用
N-Butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-Butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- N-Methylbenzamide
- N-Methoxy-N-methylbenzamide
- N,N-Dimethylbenzamide
- 4-Methoxybenzamide
Uniqueness
N-Butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties
特性
CAS番号 |
62347-76-6 |
|---|---|
分子式 |
C15H19N3O3 |
分子量 |
289.33 g/mol |
IUPAC名 |
N-butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C15H19N3O3/c1-4-5-10-18(15-16-11(2)17-21-15)14(19)12-6-8-13(20-3)9-7-12/h6-9H,4-5,10H2,1-3H3 |
InChIキー |
UVXJXOKGEPCQBY-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=NC(=NO1)C)C(=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


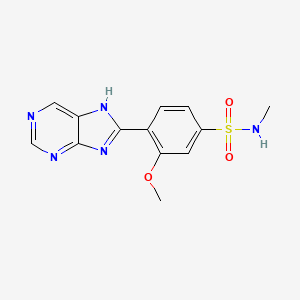


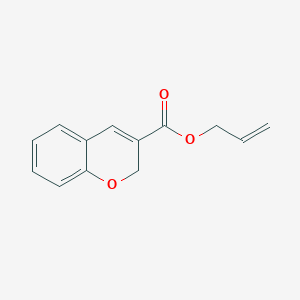
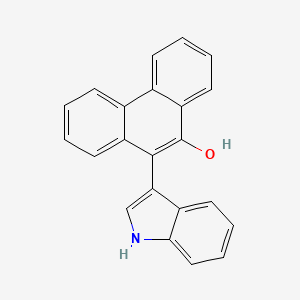
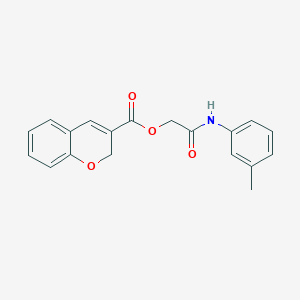
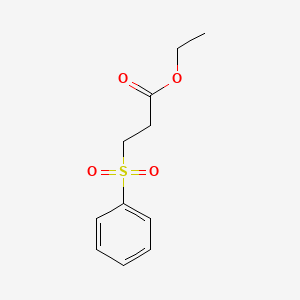

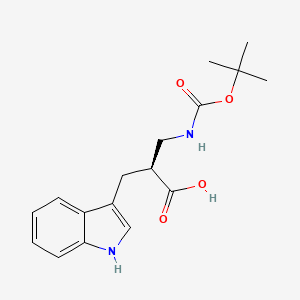
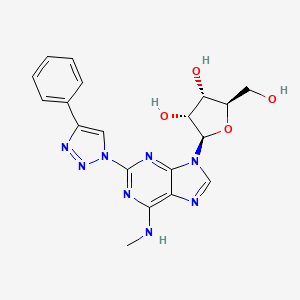
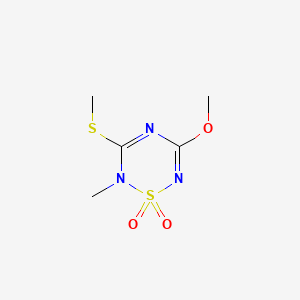
![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)
